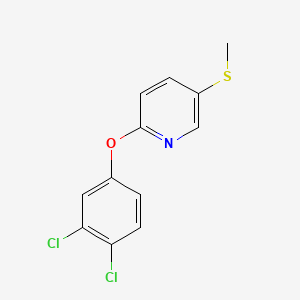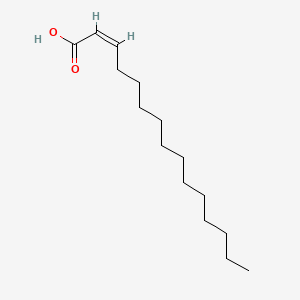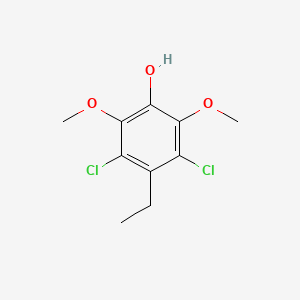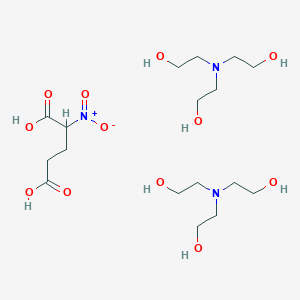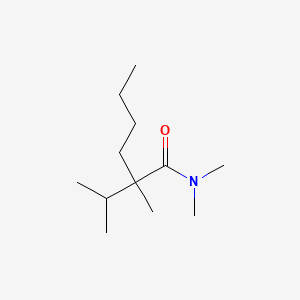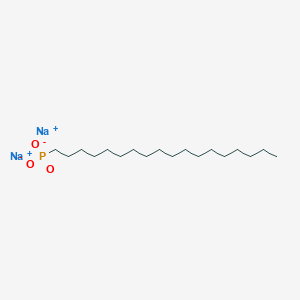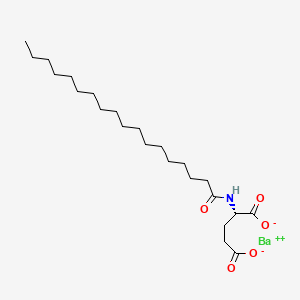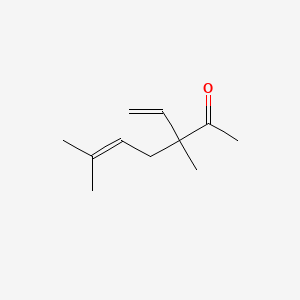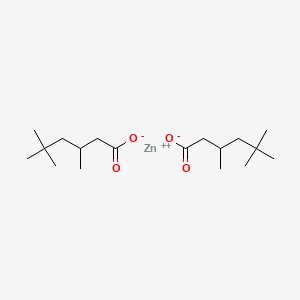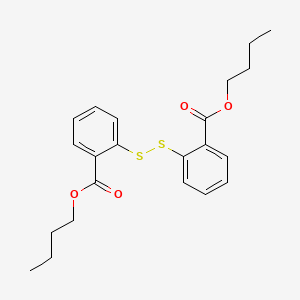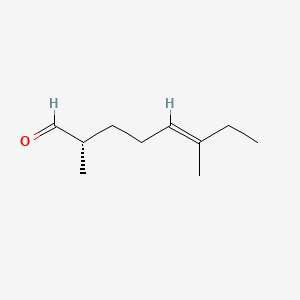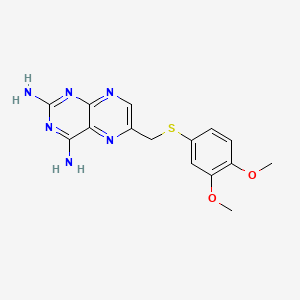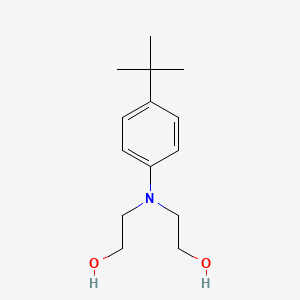
2,2'-((p-tert-Butylphenyl)imino)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((p-tert-Butylphenyl)imino)diethanol is an organic compound with the molecular formula C14H23NO2. It is known for its unique structure, which includes a tert-butylphenyl group attached to an imino group, which is further connected to two ethanol groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((p-tert-Butylphenyl)imino)diethanol typically involves the reaction of p-tert-butylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
p-tert-Butylphenylamine+Ethylene oxide→2,2’-((p-tert-Butylphenyl)imino)diethanol
Industrial Production Methods
In industrial settings, the production of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization .
化学反応の分析
Types of Reactions
2,2’-((p-tert-Butylphenyl)imino)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The imino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
2,2’-((p-tert-Butylphenyl)imino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
- 2,2’-((p-tert-Butylphenyl)imino)diethanol
- N-tert-Butyldiethanolamine
- tert-Butyldiethanolamine
Uniqueness
2,2’-((p-tert-Butylphenyl)imino)diethanol is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
特性
CAS番号 |
93721-24-5 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
2-[4-tert-butyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)12-4-6-13(7-5-12)15(8-10-16)9-11-17/h4-7,16-17H,8-11H2,1-3H3 |
InChIキー |
IEXYKOLCMBHVMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


